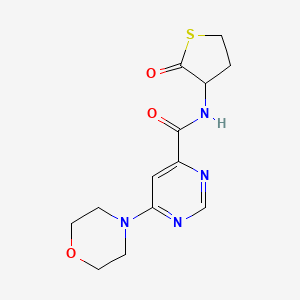
6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Biological Evaluation
The synthesis of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives has been explored, resulting in compounds with moderate cytotoxicity against various cancer cell lines. The structure-activity relationships (SARs) suggest that the introduction of a phenylpyridine-carboxamide scaffold enhances activity, and the oxidation state of the sulfur atom, along with substituent types on the aryl group, significantly affects the activity of these compounds .
Antimicrobial Activity of Benzamide Derivatives
A new series of 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have been synthesized. These compounds exhibit good to excellent antimicrobial activity, with the morpholine substituted dihydropyrimidone carboxamide 8j identified as a particularly potent anti-bacterial agent .
Reaction with Morpholin and Properties
The reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with morpholin has been studied, leading to the synthesis of 2-R5-oxo 5-H 6-carbomorpholin 7-phenyl 1,3,4-thiadiazolo-[3,2-a] pyrimidine. These compounds have potential as new antibacterial drugs, and their structures have been confirmed using NMR and IR spectroscopy .
Crystal Structure and DFT Study
A novel compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, has been synthesized and characterized. The crystal structure was determined using X-ray diffraction and confirmed with DFT calculations. This compound also exhibits anti-proliferative activity against A375 cells and has been studied using molecular docking to understand its binding mode with PI3Kγ .
Anti-inflammatory Activity
The synthesis of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides has been carried out, and their anti-inflammatory activity has been evaluated. Some compounds showed promising results in the carrageenin oedema test and RPAR in rats, with 2-(3-pyridyl)- and 2-morpholino-5-oxo-5H-1,3,4-thiadiazole[3,2-a]pyrimidine-6-N-(2-pyridyl)carboxamide being particularly noteworthy .
Applications De Recherche Scientifique
Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine and its derivatives have been recognized for a wide range of pharmacological activities. The morpholine ring, a six-membered aromatic heterocycle with nitrogen and oxygen, is found in various compounds with diverse pharmacological actions. Similarly, pyrans and their analogues hold significant positions due to their extensive applications in medicine and pharmacy. The exploration of morpholine and pyran analogues has led to the identification of potent pharmacophoric activities, suggesting their potential in designing novel therapeutic agents (Asif & Imran, 2019).
Synthesis of Pyrimido[4,5-b]Quinolines and Their Biological Significance
The synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives, with significant therapeutic importance, highlights the role of pyrimidine derivatives in medicinal chemistry. These compounds have been shown to exhibit biological activities, underscoring the utility of pyrimidine in the development of new therapeutic agents (Nandha Kumar et al., 2001).
Functional Chemical Groups in CNS Drug Synthesis
Functional chemical groups, including those found in pyrimidine derivatives, play crucial roles in synthesizing compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms, such as pyrimidines, have been identified as lead molecules for developing new CNS drugs. This emphasizes the significance of pyrimidine derivatives in addressing CNS disorders (Saganuwan, 2017).
Optoelectronic Applications of Pyrimidine Derivatives
Pyrimidine derivatives have also found applications in optoelectronics, where their incorporation into π-extended conjugated systems is valuable for creating novel materials. The functionalization of quinazolines and pyrimidines has led to the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of pyrimidine derivatives beyond pharmacological uses (Lipunova et al., 2018).
Mécanisme D'action
While specific information about the mechanism of action of “6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide” is not available, it’s known that pyrimidines exhibit a range of pharmacological effects. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Propriétés
IUPAC Name |
6-morpholin-4-yl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c18-12(16-9-1-6-21-13(9)19)10-7-11(15-8-14-10)17-2-4-20-5-3-17/h7-9H,1-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMTYQDIEHJGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)
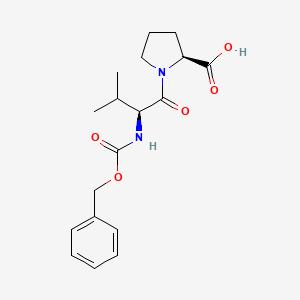
![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

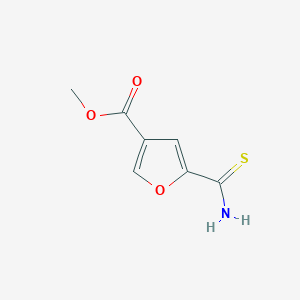

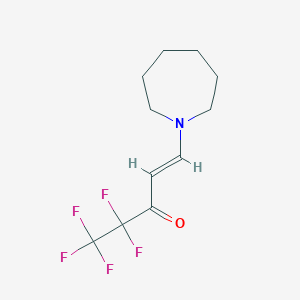
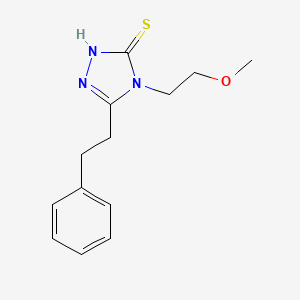
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
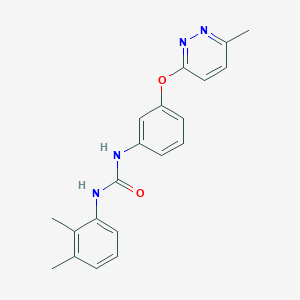
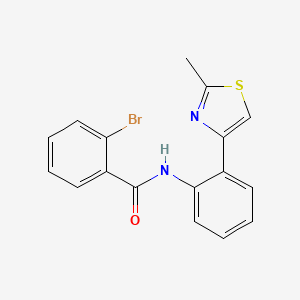

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)